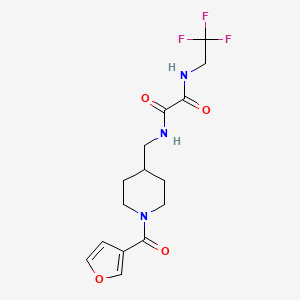

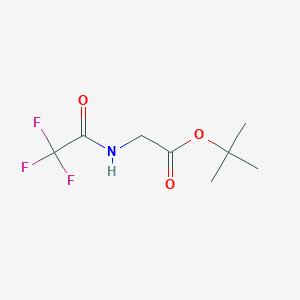

![molecular formula C21H15F3N4O5 B2927665 1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea CAS No. 1020252-70-3](/img/structure/B2927665.png)

1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical compound is related to the broader class of compounds known as benzoylthiourea derivatives, which have been synthesized and characterized for various applications in scientific research. For example, a study focused on the synthesis of substituted benzoylthiourea derivatives, including those with phenolic groups, to elucidate their molecular structures through spectroscopic techniques such as FT-IR, UV–Vis, 1H and 13C NMR. These compounds were crystallized in different crystal systems, and their molecular configurations were determined, highlighting the importance of these compounds in the field of molecular chemistry and material science (Abosadiya, Anouar, & Yamin, 2019).

Antimicrobial Properties

Another significant area of research for benzoylthiourea derivatives involves investigating their antimicrobial properties. New acylthiourea derivatives have been tested for their activity against various bacterial and fungal strains, showing effectiveness at low concentrations. The structure-activity relationship of these compounds indicates that the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen significantly influence their antimicrobial efficacy. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).

Polymer Synthesis and Properties

Research also extends to the synthesis and characterization of polymers based on thiourea derivatives. One study describes the synthesis of UV cross-linkable polymers derived from triazine and characterized by IR and NMR techniques. The photocrosslinking property of these polymers indicates their potential for applications requiring enhanced thermal stability and specific mechanical properties, highlighting the versatility of thiourea derivatives in polymer science (Suresh et al., 2016).

Enantioselective Synthesis

Furthermore, thiourea derivatives have been used as catalysts in enantioselective synthesis, demonstrating their utility in organic chemistry for the production of chiral compounds. One example is their use in the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, where a bifunctional thiourea catalyst facilitated the reaction with high enantio- and diastereoselectivity. This application is crucial for the synthesis of compounds with specific stereochemistry, which is vital in the pharmaceutical industry (Okino et al., 2005).

Propiedades

IUPAC Name |

1-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O5/c22-21(23,24)14-8-11-18(17(12-14)28(31)32)33-16-9-6-13(7-10-16)19(29)26-27-20(30)25-15-4-2-1-3-5-15/h1-12H,(H,26,29)(H2,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHOJIBBLZSMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)